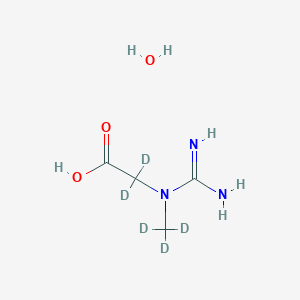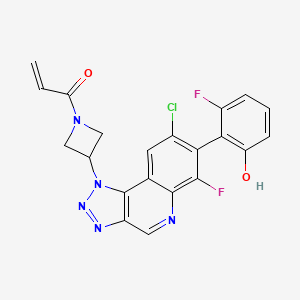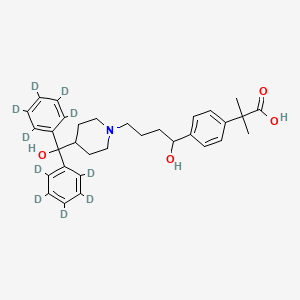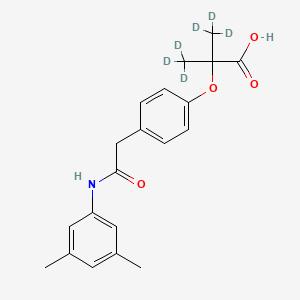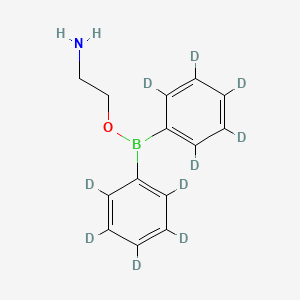
2-Aminoethyl diphenylborinate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethyl diphenylborinate-d10 is a deuterated derivative of 2-Aminoethyl diphenylborinate, a compound widely used in scientific research. The deuterium labeling (d10) is often employed to facilitate studies involving mass spectrometry and other analytical techniques. This compound is known for its role in modulating intracellular calcium release and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl diphenylborinate-d10 typically involves the reaction of diphenylborinic acid with 2-aminoethanol in the presence of deuterium oxide (D2O) to achieve deuterium labeling. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Reactants: Diphenylborinic acid, 2-aminoethanol, and deuterium oxide.
Conditions: The reaction is typically conducted at room temperature with stirring for several hours.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using larger quantities of diphenylborinic acid and 2-aminoethanol.
Reaction Vessels: Conducting the reaction in industrial reactors with precise control over temperature and pressure.
Purification: Employing large-scale purification methods such as industrial chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethyl diphenylborinate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert it back to its borinic acid form.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diphenylboronic acid derivatives.
Reduction: Regeneration of diphenylborinic acid.
Substitution: Formation of substituted boron compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Aminoethyl diphenylborinate-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of boron-containing compounds and as a catalyst in organic reactions.
Biology: Employed in studies of calcium signaling pathways and as a modulator of intracellular calcium release.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-dependent processes in cells.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Aminoethyl diphenylborinate-d10 involves its interaction with intracellular calcium channels. It modulates the release of calcium ions from intracellular stores by binding to specific receptors such as the inositol 1,4,5-trisphosphate (IP3) receptor. This binding inhibits the release of calcium ions, thereby affecting various cellular processes that depend on calcium signaling.
Vergleich Mit ähnlichen Verbindungen
2-Aminoethyl diphenylborinate-d10 can be compared with other similar compounds such as:
2-Aminoethyl diphenylborinate: The non-deuterated form, which has similar chemical properties but lacks the deuterium labeling.
Diphenylborinic acid: A precursor in the synthesis of this compound.
2-Aminoethoxydiphenyl borate: Another derivative with similar applications in calcium signaling studies.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical studies involving mass spectrometry, providing distinct advantages in tracing and quantification.
Eigenschaften
Molekularformel |
C14H16BNO |
|---|---|
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
2-bis(2,3,4,5,6-pentadeuteriophenyl)boranyloxyethanamine |
InChI |
InChI=1S/C14H16BNO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,16H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
BLZVCIGGICSWIG-LHNTUAQVSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN)[2H])[2H] |
Kanonische SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
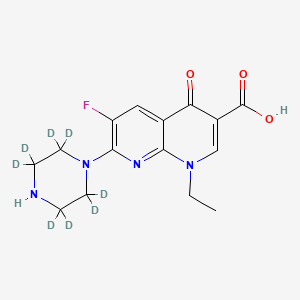
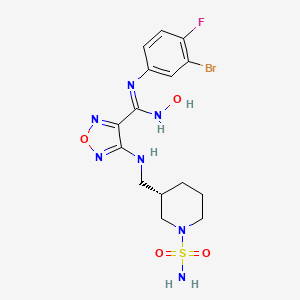
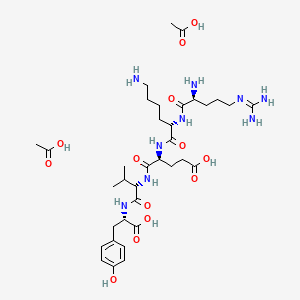
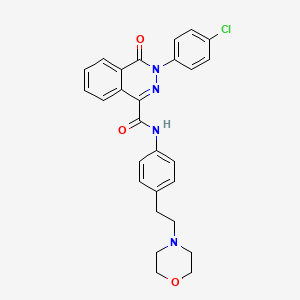

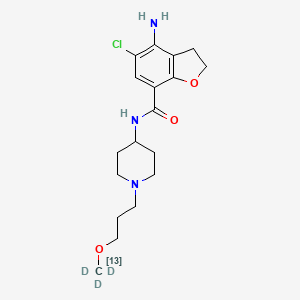

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
